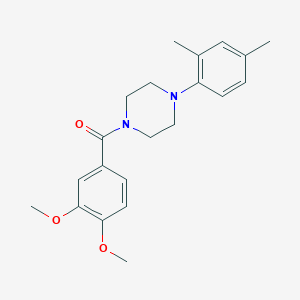
1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methanone group and two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the aromatic groups. Common reagents used in these reactions include dimethoxybenzene and dimethylbenzene derivatives, along with appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings would yield quinones, while reduction of the methanone group would yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
1-(3,4-dimethoxybenzoyl)-4-(2,4-dimethylphenyl)piperazine is unique due to its combination of a piperazine ring with two distinct aromatic groups This structure provides a unique set of chemical and biological properties that are not found in simpler compounds like 4-Methoxyphenethylamine or 2-(4-Methoxyphenyl)ethylamine
Propriétés
Formule moléculaire |
C21H26N2O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O3/c1-15-5-7-18(16(2)13-15)22-9-11-23(12-10-22)21(24)17-6-8-19(25-3)20(14-17)26-4/h5-8,13-14H,9-12H2,1-4H3 |
Clé InChI |
SXXIAENMNTXNEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















